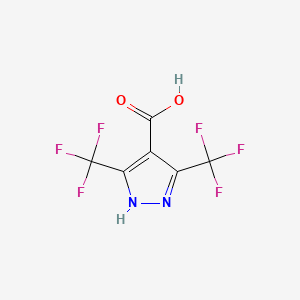

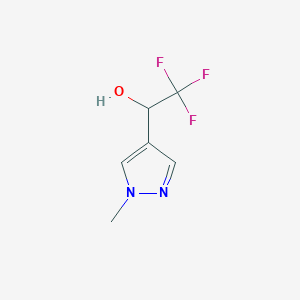

Ácido 3,5-bis(trifluorometil)-1H-pirazol-4-carboxílico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Agentes Antimicrobianos

Ácido 3,5-bis(trifluorometil)-1H-pirazol-4-carboxílico: se han sintetizado y estudiado los derivados de este compuesto por su potencial como agentes antimicrobianos. Estos compuestos han mostrado una potente inhibición del crecimiento de bacterias resistentes a los medicamentos, incluyendo cepas de MRSA y VRE . Los valores de concentración inhibitoria mínima (MIC) para algunos derivados son tan bajos como 0.25 µg/mL, lo que indica una fuerte actividad antibacteriana. Además, ciertos derivados son efectivos contra las biopelículas de S. aureus, con valores de concentración mínima de erradicación de la biopelícula (MBEC) de hasta 1 µg/mL .

Tratamiento de Bacterias Resistentes a los Medicamentos

Los derivados de este compuesto han sido diseñados para combatir patógenos ESKAPE, que son responsables de la mayoría de las infecciones nosocomiales en todo el mundo . Estos patógenos incluyen Enterococcus faecium, Staphylococcus aureus y otros que se han vuelto cada vez más resistentes a los antibióticos. Los derivados del ácido 3,5-bis(trifluorometil)-1H-pirazol-4-carboxílico ofrecen una nueva vía para el desarrollo de nuevos antibióticos para hacer frente a estas infecciones desafiantes .

Síntesis Orgánica

En química orgánica, el ácido 3,5-bis(trifluorometil)-1H-pirazol-4-carboxílico se utiliza como precursor para la síntesis de diversos derivados de pirazol. Estos derivados son importantes para crear compuestos con potenciales actividades farmacológicas. La síntesis implica la reacción de 3′,5′-bis(trifluorometil)acetofenona con ácido 4-hidrazinobenzoico para formar intermediarios de hidrazona, que luego se convierten en derivados de pirazol .

Producción de Amida de Ácido Graso

Este compuesto se ha utilizado en la síntesis de N-(3,5-bis(trifluorometil)bencil)estearamida, una amida de ácido graso . Las amidas de ácidos grasos tienen una amplia gama de actividades fisiológicas y farmacológicas, lo que las hace significativas en diversas aplicaciones médicas y bioquímicas. La síntesis se realiza en condiciones sin metales ni catalizadores, lo que destaca un enfoque práctico y respetuoso con el medio ambiente .

Identificación de Metabolitos

Los estudios de metabolismo in vitro han identificado el ácido 3,5-bis(trifluorometil)benzoico como un metabolito significativo de los éteres 3,5-bis(trifluorometil)bencílicos . La comprensión de las vías metabólicas y la identificación de los metabolitos es crucial para el desarrollo de fármacos y los estudios de toxicidad, ya que ayuda a predecir el comportamiento de los compuestos farmacéuticos en el cuerpo.

Estudios de Teoría del Funcional de Densidad (DFT)

El compuesto ha sido objeto de estudios de DFT para comprender su estructura electrónica y sus propiedades . Estos estudios son esenciales para predecir la reactividad y la estabilidad, lo que es vital para diseñar nuevos compuestos con las características deseadas para diversas aplicaciones, incluido el diseño de fármacos y la ciencia de los materiales.

Safety and Hazards

The safety data sheet for a related compound, “3,5-Bis(trifluoromethyl)aniline”, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary targets of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are drug-resistant bacteria . This compound has been synthesized as a potent growth inhibitor of planktonic Gram-positive bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA) .

Mode of Action

It’s known that the compound interacts with its bacterial targets, inhibiting their growth . The compound’s interaction with its targets results in changes that inhibit the growth of the bacteria .

Biochemical Pathways

It’s known that the compound inhibits the growth of gram-positive bacteria . This suggests that it may interfere with essential biochemical pathways in these organisms, leading to their death or growth inhibition .

Pharmacokinetics

It’s known that the compound is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .

Result of Action

The result of the action of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is the inhibition of the growth of drug-resistant bacteria . The compound has been found to be bactericidal and potent against MRSA persisters . Some compounds are also potent against S. aureus biofilms .

Action Environment

The action environment can significantly influence the efficacy and stability of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. For instance, the compound has been used as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core . This suggests that the compound’s action can be influenced by the hydrophobicity of its environment .

Propiedades

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2O2/c7-5(8,9)2-1(4(15)16)3(14-13-2)6(10,11)12/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWATELKMKWQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601207661 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335234-35-9 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335234-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its significance in material science?

A1: 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (H2-tfpc) is an organic ligand containing a pyrazole ring functionalized with a carboxylic acid group and two trifluoromethyl groups. [, ] This specific arrangement of functional groups allows H2-tfpc to act as a bridging ligand, coordinating to metal ions and facilitating the formation of extended frameworks known as Metal-Organic Frameworks (MOFs). [, ]

Q2: How does the structure of MOFs synthesized using 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid contribute to their gas adsorption properties?

A2: The research highlights the synthesis of two MOFs using H2-tfpc as a building block: CFA-15 and CFA-13. [, ] In both cases, the rigid structure of H2-tfpc leads to the formation of porous 3D frameworks. [, ] The presence of channels within these frameworks allows for the adsorption of gas molecules. Specifically, CFA-15 exhibits the ability to adsorb CO2 and NO. [] Interestingly, CFA-13 demonstrates selective gas binding, with Cu(I) sites preferentially binding CO and Cu(II) sites showing selectivity towards NH3. [] This selectivity highlights the potential of these materials for applications in gas separation and purification.

Q3: What are the future research directions for 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid-based MOFs?

A3: Further research on H2-tfpc-based MOFs could focus on fine-tuning the pore size and functionality to enhance selectivity for specific gases. Additionally, exploring the catalytic properties of these MOFs, particularly considering the presence of accessible metal sites in CFA-15, could be a promising avenue for future studies. [] Investigating the long-term stability and potential environmental impact of these materials will be crucial for their practical application.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)

![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)

![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)